Buthalital sodium

Descripción

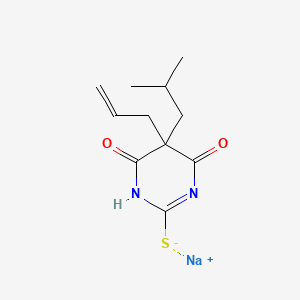

Structure

3D Structure of Parent

Propiedades

Número CAS |

510-90-7 |

|---|---|

Fórmula molecular |

C11H15N2NaO2S |

Peso molecular |

262.31 g/mol |

Nombre IUPAC |

sodium;5-(2-methylpropyl)-4,6-dioxo-5-prop-2-enyl-1H-pyrimidine-2-thiolate |

InChI |

InChI=1S/C11H16N2O2S.Na/c1-4-5-11(6-7(2)3)8(14)12-10(16)13-9(11)15;/h4,7H,1,5-6H2,2-3H3,(H2,12,13,14,15,16);/q;+1/p-1 |

Clave InChI |

APSWQQYXFMUODF-UHFFFAOYSA-M |

SMILES |

CC(C)CC1(C(=O)NC(=NC1=O)[S-])CC=C.[Na+] |

SMILES canónico |

CC(C)CC1(C(=O)NC(=NC1=O)[S-])CC=C.[Na+] |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Buthalital sodium; baytinal |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Buthalital Sodium on GABA-A Receptors

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the molecular interactions between the barbiturate Buthalital sodium and the γ-aminobutyric acid type A (GABA-A) receptor, the principal mediator of fast inhibitory neurotransmission in the central nervous system.

Introduction to this compound and the GABA-A Receptor

This compound, a member of the barbiturate class of drugs, functions as a positive allosteric modulator of the GABA-A receptor.[1] These receptors are ligand-gated ion channels crucial for regulating neuronal excitability.[2] The GABA-A receptor is a heteropentameric structure, most commonly composed of two α, two β, and one γ subunit, which form a central chloride (Cl⁻) permeable pore.[3][4] The binding of the endogenous neurotransmitter GABA to its sites at the β+/α− interfaces triggers a conformational change, opening the channel and allowing Cl⁻ influx.[3] This influx leads to hyperpolarization of the neuronal membrane, resulting in an inhibitory effect on neurotransmission.[2] this compound enhances this inhibitory effect, which underlies its sedative, hypnotic, and anesthetic properties.

Core Mechanism of Action: Positive Allosteric Modulation

This compound does not compete with GABA for its primary binding site. Instead, it binds to a distinct, allosteric site within the transmembrane domain (TMD) of the GABA-A receptor.[3] While the precise location is still under investigation, evidence points to binding pockets at the interfaces between subunits, such as α+/β− and γ+/β−.[3][5]

The binding of this compound potentiates GABAergic neurotransmission through two primary mechanisms:

-

Increased Channel Open Duration: Unlike benzodiazepines, which increase the frequency of channel opening, barbiturates like this compound increase the duration for which the chloride channel remains open in response to GABA binding.[6] This prolonged opening leads to a greater influx of Cl⁻ ions, resulting in a more significant and sustained hyperpolarization of the neuron.

-

Direct Gating at High Concentrations: At higher, anesthetic concentrations, barbiturates can directly activate the GABA-A receptor and open the chloride channel in the absence of GABA.[7] This direct agonistic activity is a hallmark of barbiturates and contributes to their profound central nervous system depression, distinguishing them from other modulators like benzodiazepines.[6][7]

Signaling Pathway and Molecular Interactions

The interaction of this compound with the GABA-A receptor initiates a cascade of events that enhances inhibitory signaling.

Caption: Signaling pathway of this compound's action on the GABA-A receptor.

Quantitative Data on Barbiturate-GABA-A Receptor Interaction

The following table summarizes key quantitative parameters for barbiturate interactions with GABA-A receptors, derived from various experimental models. Note that specific data for this compound is limited in publicly accessible literature; therefore, data for the representative barbiturate, pentobarbital, is included to provide context.

| Parameter | Drug | Receptor/System | Value | Significance | Reference |

| Potentiation | Pentobarbital | GABA-A Receptor | ~10–100 µM | Concentration range for enhancing GABA's effect. | [7] |

| Direct Activation | Pentobarbital | GABA-A Receptor | ~100–800 µM | Concentration range for acting as a direct agonist. | [7] |

| Channel Block | Pentobarbital | GABA-A Receptor | ~1–10 mM | Concentration at which it becomes inhibitory. | [7] |

| EC₅₀ (Modulation) | Amobarbital | Thalamic Neurons | Varies (distinct EC₅₀s for amplitude and decay time) | Suggests multiple binding sites or complex kinetics. | [8] |

Key Experimental Protocols

The characterization of this compound's mechanism of action relies on several key experimental techniques.

This technique is fundamental for studying the electrophysiological properties of ion channels.

-

Methodology:

-

Synthesize cRNA for the desired GABA-A receptor subunits (e.g., α1, β2, γ2).

-

Inject the cRNA mixture into Xenopus laevis oocytes.

-

Allow 2-4 days for receptor expression on the oocyte membrane.

-

Place the oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording).

-

Perfuse the oocyte with a control solution, followed by the application of GABA, this compound, or a combination thereof.

-

Record the resulting chloride currents to quantify potentiation, direct activation, and other kinetic properties.[9]

-

Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC) studies.

These assays are used to determine the binding affinity and site of a drug on a receptor.

-

Methodology:

-

Prepare cell membranes from tissue or cell lines expressing the GABA-A receptor.

-

Incubate the membranes with a radiolabeled ligand (e.g., [³H]muscimol for the GABA site or [³⁵S]TBPS for the channel site).

-

In parallel incubations, include varying concentrations of unlabeled this compound (as a competitor).

-

After reaching equilibrium, separate the bound from unbound radioligand via filtration.

-

Quantify the radioactivity of the bound ligand using liquid scintillation counting.

-

Analyze the data to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀), which can be used to calculate the binding affinity (Ki).[10]

-

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

This compound exerts its effects on the central nervous system by acting as a potent positive allosteric modulator of the GABA-A receptor. Its primary mechanism involves prolonging the open state of the GABA-gated chloride channel, and at higher doses, directly activating the channel. This dual action leads to a powerful enhancement of inhibitory neurotransmission. Understanding these detailed molecular interactions and the experimental methodologies used to elucidate them is critical for the rational design and development of novel therapeutics targeting the GABAergic system.

References

- 1. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 2. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GABAA receptors: structure and function in the basal ganglia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us What? [frontiersin.org]

- 6. GABAA receptor - Wikipedia [en.wikipedia.org]

- 7. Distinct Structural Changes in the GABAA Receptor Elicited by Pentobarbital and GABA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Modulation of the mammalian GABAA receptor by type I and type II positive allosteric modulators of the α7 nicotinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Chemical and Physical Properties of Buthalital Sodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buthalital sodium, also known as buthalitone sodium, is a short-acting barbiturate derivative that was investigated for its potential as an intravenous anesthetic.[1] Although it showed promise due to its rapid onset of action, its development was ultimately discontinued, and it was never commercially marketed.[1] This guide provides a comprehensive overview of the known chemical and physical properties of this compound, drawing from available scientific literature. Given its status as a developmental compound, some data is presented in the context of the broader class of thiobarbiturates where specific information for this compound is unavailable.

Chemical and Physical Properties

This section summarizes the key chemical and physical identifiers and properties of this compound.

Table 1: Chemical Identification of this compound

| Identifier | Value | Reference |

| IUPAC Name | sodium;5-allyl-5-(2-methylpropyl)-4,6-dioxo-2-sulfanylidene-1,4,5,6-tetrahydropyrimidin-1-ide | [2] |

| CAS Number | 510-90-7 | [3] |

| Chemical Formula | C₁₁H₁₅N₂NaO₂S | [2] |

| Synonyms | Buthalitone sodium, Bayinal, Baytinal, Thialbutal, Transithal, Ulbreval | [1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 262.30 g/mol | [2] |

| Appearance | Pale yellow, hygroscopic powder | |

| Melting Point | Data for the sodium salt is not available. The free acid has a melting point of 147 °C. | |

| Boiling Point | Data not available. Barbiturates typically decompose at high temperatures.[4] | |

| Solubility | Freely soluble in water, yielding alkaline solutions. Partly soluble in ethanol. Insoluble in ether and benzene. | |

| pKa | Specific pKa for this compound is not available. Thiobarbiturates generally have a pKa in the range of 7.2-7.6.[5][6][7] | |

| Stability | Aqueous solutions of barbiturate sodium salts can decompose upon storage and heating.[8][9] this compound, being hygroscopic, should be stored in a dry environment. |

Experimental Protocols

Detailed experimental protocols specifically for this compound are not widely published. However, standard methodologies for the characterization of pharmaceutical powders and barbiturates are applicable.

Synthesis of 5-allyl-5-isobutyl-2-thiobarbituric acid

The synthesis of 5,5-disubstituted thiobarbituric acids like the free acid of Buthalital generally involves the condensation of a disubstituted malonic ester with thiourea in the presence of a base, such as sodium ethoxide.[10]

General Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.

-

Diethyl allyl-isobutylmalonate is added to the sodium ethoxide solution.

-

Thiourea is then added to the reaction mixture.

-

The mixture is refluxed for a specified period.

-

After cooling, the reaction mixture is poured into water and acidified to precipitate the 5-allyl-5-isobutyl-2-thiobarbituric acid.

-

The crude product is then filtered, washed, and recrystallized from a suitable solvent like ethanol.

Determination of Melting Point

The melting point of the free acid can be determined using a standard capillary melting point apparatus.

General Procedure:

-

A small amount of the dried, powdered sample is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature range from the first sign of melting to the complete liquefaction of the sample is recorded as the melting point.

Spectroscopic Analysis

3.3.1. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule.

General Procedure:

-

A small amount of the sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed as a mull in Nujol.

-

The sample is placed in the beam of an IR spectrophotometer.

-

The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups. For a thiobarbiturate, characteristic peaks would include those for N-H, C=O, C=S, and C-H bonds.

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

General Procedure:

-

A small amount of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).

-

The solution is placed in an NMR tube.

-

The NMR spectrum is recorded. The chemical shifts, splitting patterns, and integration of the peaks provide information about the different protons and carbons in the molecule.

3.3.3. Mass Spectrometry (MS) MS is used to determine the molecular weight and fragmentation pattern of the molecule.

General Procedure:

-

A sample is introduced into the mass spectrometer, often after separation by gas chromatography (GC) or liquid chromatography (LC).

-

The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio.

-

The mass spectrum shows the molecular ion peak and various fragment ion peaks, which can be used to confirm the structure of the compound. Barbiturates are known to be susceptible to dissociation in mass spectrometry.[11][12]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a common technique for the analysis and purification of barbiturates.

General Procedure:

-

A solution of the sample is prepared in a suitable mobile phase.

-

The solution is injected into an HPLC system equipped with a suitable column (e.g., C18).

-

The components of the sample are separated based on their affinity for the stationary and mobile phases.

-

A detector (e.g., UV-Vis) is used to detect the eluted components, allowing for quantification and purity assessment.

Mandatory Visualizations

Signaling Pathway

Barbiturates, including this compound, exert their anesthetic and sedative effects by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor, which is the primary inhibitory neurotransmitter receptor in the central nervous system.[13][14]

Caption: Mechanism of this compound at the GABA-A Receptor.

Experimental Workflow

The following diagram illustrates a general workflow for the physical and chemical characterization of a pharmaceutical powder like this compound.

Caption: Workflow for Physicochemical Characterization.

Conclusion

This compound is a thiobarbiturate with potential anesthetic properties that remains of interest to researchers in pharmacology and drug development. While comprehensive data on this specific compound is limited due to its discontinued development, this guide provides a thorough overview of its known chemical and physical properties, alongside general experimental protocols and the established mechanism of action for its drug class. The provided information serves as a valuable technical resource for scientists working with or studying this compound and related barbiturate compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Anion mass spectrometry of barbiturates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound [drugfuture.com]

- 4. Electron paramagnetic resonance study of thermal decomposition of molecules. I. Barbituric acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Thiopentone « metajournal.com [metajournal.com]

- 7. Human Metabolome Database: Showing metabocard for Thiopental (HMDB0014737) [hmdb.ca]

- 8. Pentobarbital | C11H18N2O3 | CID 4737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design and synthesis of novel thiobarbituric acid derivatives targeting both wild-type and BRAF-mutated melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 14. GABAA receptor - Wikipedia [en.wikipedia.org]

The Unseen Anesthetic: A Deep Dive into the In Vivo Pharmacokinetics and Pharmacodynamics of Buthalital Sodium

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Buthalital sodium is a short-acting thiobarbiturate anesthetic whose development was discontinued. Consequently, in vivo pharmacokinetic and pharmacodynamic data for this specific compound are scarce in publicly available literature. This guide provides a comprehensive overview based on the known properties of this compound and supplements it with data from structurally and functionally similar short-acting thiobarbiturates, primarily thiopental and thiamylal. This approach offers a robust, albeit inferred, understanding of this compound's in vivo behavior. All data derived from analog compounds are clearly indicated.

Introduction

This compound, a derivative of thiobarbituric acid, was investigated as an intravenous anesthetic agent. Like other thiobarbiturates, its primary mechanism of action is the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABAA receptor. Its development was halted, reportedly due to its extremely rapid elimination rate. This guide delves into the theoretical and extrapolated in vivo pharmacokinetics and pharmacodynamics of this compound, providing researchers with a foundational understanding for potential future investigations or for comparative analysis within the barbiturate class.

Physicochemical Properties of this compound

A solid understanding of the physicochemical properties of a drug is fundamental to interpreting its pharmacokinetic and pharmacodynamic profiles.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅N₂NaO₂S | PubChem |

| Molecular Weight | 262.30 g/mol | PubChem |

| Appearance | Pale yellow, hygroscopic powder | [1] |

| Solubility | Freely soluble in water, partly soluble in ethanol, insoluble in ether and benzene | [1] |

In Vivo Pharmacokinetics

The disposition of a drug within a living organism is described by its absorption, distribution, metabolism, and excretion (ADME). For an intravenously administered agent like this compound, absorption is instantaneous and complete.

Distribution

Following intravenous administration, this compound would be expected to rapidly distribute from the blood into highly perfused tissues, including the brain, leading to a rapid onset of anesthesia. This is followed by a slower redistribution to less perfused tissues like muscle and fat, which terminates the initial anesthetic effect.

Table 1: Comparative Pharmacokinetic Parameters of Short-Acting Thiobarbiturates (Analog Data)

| Parameter | Thiopental (Dog) | Thiopental (Human) | Thiamylal (Human) |

| Volume of Distribution at steady state (Vdss) | 843 ± 194 ml/kg[2] | 2.16 L/kg[3] | 3.66 ± 1.99 L/kg (R-enantiomer), 2.60 ± 1.35 L/kg (S-enantiomer)[4] |

| Plasma Protein Binding | 73.8 ± 4.1%[2] | 75-90% | 17.5 ± 2.6% unbound (R-enantiomer), 11.7 ± 2.0% unbound (S-enantiomer)[4] |

| Distribution Half-life (t½α) | 14.9 ± 3.3 min[2] | 0.59 h[3] | Not Available |

Metabolism

This compound, like other thiobarbiturates, would be primarily metabolized in the liver. The specific metabolic pathways for this compound have not been elucidated, but they are likely to involve oxidation of the side chains.

Excretion

The metabolites of this compound are expected to be more polar than the parent drug and would be excreted primarily in the urine.

Table 2: Comparative Elimination Pharmacokinetics of Short-Acting Thiobarbiturates (Analog Data)

| Parameter | Thiopental (Dog) | Thiopental (Human) | Thiamylal (Human) | Thiamylal (Cat) |

| Elimination Half-life (t½β) | 6.99 ± 2.18 h | 5.89 h (single dose)[3], 11 h (general) | Not Available | 14.3 h[5] |

| Clearance (CL) | 1.51 ± 0.60 ml/kg/min[2] | 5.41 ml/min/kg (single dose)[3] | 0.27 ± 0.23 L/hr/kg (R-enantiomer), 0.15 ± 0.13 L/hr/kg (S-enantiomer)[4] | Not Available |

In Vivo Pharmacodynamics

The pharmacodynamics of a drug describe its effects on the body. The primary pharmacodynamic effect of this compound is central nervous system depression, leading to anesthesia.

Mechanism of Action

This compound, as a barbiturate, acts as a positive allosteric modulator of the GABAA receptor. It binds to a site on the receptor distinct from the GABA binding site and enhances the effect of GABA by increasing the duration of chloride channel opening. At higher concentrations, barbiturates can directly activate the GABAA receptor, even in the absence of GABA.[6]

Table 3: Comparative Pharmacodynamic Parameters of Short-Acting Thiobarbiturates (Analog Data)

| Parameter | Thiopental | Pentobarbital |

| EC₅₀ for GABA Potentiation (α₁β₂γ₂ receptor) | 26.0 ± 3.2 µM (S-enantiomer), 52.5 ± 5.0 µM (R-enantiomer)[7][8] | 97.0 ± 11.2 µM[7][8] |

| EC₅₀ for increasing IPSC decay (neocortex) | 41 µM | Not Available |

| EC₅₀ for GABA receptor agonism (neocortex) | Not Available | 133 µM (Phenobarbital)[9] |

Dose-Response Relationship

The anesthetic effects of this compound would be dose-dependent, progressing from sedation to hypnosis and surgical anesthesia with increasing doses. Due to its discontinuation, specific dose-response curves for this compound in vivo are not available.

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of a drug's properties. Below are representative protocols for key experiments relevant to the study of this compound.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of this compound following intravenous administration in rats.

Protocol:

-

Animal Model: Male Sprague-Dawley rats (250-300g).

-

Catheterization: Implant catheters in the jugular vein (for drug administration) and carotid artery (for blood sampling) under appropriate anesthesia. Allow for a recovery period of at least 24 hours.

-

Drug Administration: Administer this compound intravenously as a bolus dose (e.g., 10 mg/kg).

-

Blood Sampling: Collect arterial blood samples (approx. 0.2 mL) at predefined time points (e.g., 0, 2, 5, 15, 30, 60, 120, 240, and 480 minutes) into heparinized tubes.[10]

-

Plasma Preparation: Centrifuge blood samples to separate plasma.

-

Bioanalysis: Determine the concentration of this compound in plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (e.g., half-life, volume of distribution, clearance) using non-compartmental or compartmental analysis software.[10]

In Vitro GABAA Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the GABAA receptor.

Protocol:

-

Membrane Preparation: Homogenize rat whole brains in a suitable buffer (e.g., 50 mM Tris-HCl). Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA.[11]

-

Radioligand: Use a radiolabeled ligand that binds to the barbiturate site on the GABAA receptor, such as [³⁵S]TBPS, or a ligand for the benzodiazepine site, like [³H]flunitrazepam, to study allosteric modulation.

-

Binding Assay: Incubate the brain membranes with the radioligand and varying concentrations of this compound.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.[12]

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.[12]

In Vivo Assessment of Anesthetic Depth in Rodents

Objective: To evaluate the anesthetic potency and duration of action of this compound.

Protocol:

-

Animal Model: Male Swiss Webster mice (25-30g).

-

Drug Administration: Administer different doses of this compound intravenously.

-

Assessment of Anesthesia: At regular intervals following drug administration, assess the depth of anesthesia using a graded scoring system based on reflexes. A common method is the loss of the righting reflex (LORR), where the animal is unable to right itself when placed on its back.[13] The pedal withdrawal reflex (pinching a paw) is used to assess the surgical plane of anesthesia.[14][15]

-

Data Collection: Record the time to onset of LORR, the duration of LORR, and the presence or absence of the pedal withdrawal reflex for each dose.

-

Data Analysis: Construct dose-response curves to determine the ED₅₀ (the dose required to produce the desired anesthetic effect in 50% of the animals).

Visualizations

Signaling Pathway

Caption: Mechanism of this compound at the GABAA Receptor.

Experimental Workflow

Caption: Experimental workflow for in vivo pharmacokinetic assessment.

Conclusion

While the clinical development of this compound was not pursued, a thorough understanding of its likely in vivo pharmacokinetic and pharmacodynamic properties can be constructed through the analysis of its chemical structure and comparison with well-characterized analogous thiobarbiturates. This guide provides a foundational framework for researchers interested in the pharmacology of short-acting barbiturates. The provided experimental protocols offer a starting point for the in vivo and in vitro characterization of this and similar compounds, emphasizing the importance of rigorous, reproducible scientific methodology in drug research and development. Future studies would be necessary to definitively establish the in vivo profile of this compound.

References

- 1. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The pharmacokinetics of thiopentone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of thiopental after single and multiple intravenous doses in critical care patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of thiamylal enantiomers in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Barbiturate - Wikipedia [en.wikipedia.org]

- 7. Stereoselective interaction of thiopentone enantiomers with the GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stereoselective interaction of thiopentone enantiomers with the GABA(A) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Barbiturate activation and modulation of GABA(A) receptors in neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics studies in the rat [bio-protocol.org]

- 11. PDSP - GABA [kidbdev.med.unc.edu]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Anesthetic Depth and Physiologic Monitoring. [bio-protocol.org]

- 14. Mouse Anesthesia: The Art and Science - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mcgill.ca [mcgill.ca]

Buthalital Sodium: A Comprehensive Technical Guide to Aqueous and Organic Solubility

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility characteristics of Buthalital Sodium, a thiobarbiturate derivative. While precise quantitative solubility data is not extensively available in public literature, this document consolidates existing qualitative information and outlines a comprehensive experimental protocol for its determination. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the development and formulation of pharmaceutical products containing this compound.

Introduction

This compound, the sodium salt of 5-allyl-5-isobutyl-2-thiobarbituric acid, is a thiobarbiturate derivative that has been explored for its anesthetic properties. Understanding its solubility in various aqueous and organic solvents is a critical parameter for its formulation, bioavailability, and pharmacokinetic profiling. As a sodium salt of a weakly acidic parent compound, this compound is anticipated to exhibit significantly higher aqueous solubility compared to its free acid form.

Solubility Profile of this compound

Currently, the publicly available literature provides primarily qualitative descriptions of this compound's solubility. This information is summarized in the table below. It is important to note the absence of specific quantitative values (e.g., in g/100 mL or mg/mL) at defined temperatures. One source suggests the potential for formulating solutions with concentrations in the range of 1-20 mg/mL or higher, though the solvent system is not specified[1].

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent | Solubility Description |

| Water | Freely Soluble[2] |

| Ethanol | Partly Soluble[2] |

| Ether | Insoluble[2] |

| Benzene | Insoluble |

Experimental Protocol for Solubility Determination

The following section outlines a detailed, best-practice experimental protocol for the quantitative determination of this compound solubility in both aqueous and organic solvents. This protocol is based on established methods for pharmaceutical salt solubility testing.

Materials and Equipment

-

This compound (analytical standard)

-

Selected solvents (e.g., purified water, absolute ethanol, methanol, acetone) of analytical grade

-

Thermostatically controlled shaker or incubator

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector or a validated UV-Visible spectrophotometer

-

pH meter

Equilibrium Solubility Determination Workflow

The following diagram illustrates the key steps in determining the equilibrium solubility of this compound.

Caption: Experimental Workflow for Equilibrium Solubility Determination.

Detailed Method Steps

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed container. The excess solid should be visually present to ensure saturation.

-

Equilibrate the samples by agitation in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C and/or 37 °C) for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the suspensions to settle.

-

Centrifuge the samples to pellet the excess solid.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Quantification of Dissolved this compound:

-

Accurately dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

HPLC Method: A reverse-phase HPLC method with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be suitable. Detection would be performed at the λmax of this compound.

-

UV-Vis Spectrophotometry: A validated spectrophotometric method can be used by measuring the absorbance at the λmax of this compound and calculating the concentration based on a standard calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the solvent by multiplying the determined concentration by the dilution factor. The results should be expressed in units such as mg/mL or g/100 mL.

-

Factors Influencing Solubility

The solubility of this compound can be influenced by several factors:

-

pH: As a salt of a weak acid, the aqueous solubility of this compound is expected to be pH-dependent. In acidic solutions, the equilibrium may shift towards the less soluble free acid form, potentially leading to precipitation.

-

Temperature: The effect of temperature on the solubility of this compound has not been documented but is a critical parameter to investigate. For most solids, solubility increases with temperature.

-

Presence of Co-solvents: The addition of co-solvents to aqueous or organic systems can significantly alter the solubility of this compound.

Conclusion

While quantitative solubility data for this compound remains scarce in the public domain, its qualitative description as being freely soluble in water and partly soluble in ethanol provides a foundational understanding for formulation development. The detailed experimental protocol provided in this guide offers a robust framework for researchers to quantitatively determine the solubility of this compound in a variety of solvent systems. Such data is essential for advancing the preclinical and clinical development of this compound.

References

The Abbreviated History of Buthalital Sodium: An Ultra-Short-Acting Anesthetic That Never Reached the Market

For Researchers, Scientists, and Drug Development Professionals

Buthalital sodium, also known as buthalitone sodium, emerged in the mid-20th century as a promising ultra-short-acting thiobarbiturate anesthetic. Developed under trade names such as Baytinal and Transithal, it was poised to join the ranks of intravenous anesthetics used for rapid induction of anesthesia. However, despite its initial development, this compound was never commercially marketed. Historical accounts suggest that its extremely rapid elimination from the body may have been a contributing factor to the discontinuation of its development.[1]

This technical guide provides an in-depth overview of the historical development of this compound, drawing from the available scientific literature. Due to the limited accessibility of primary research from the era, this guide synthesizes general knowledge of thiobarbiturates with the specific information available for this compound.

Chemical and Physical Properties

This compound is the sodium salt of 5-allyl-5-isobutyl-2-thiobarbituric acid. Thiobarbiturates are derivatives of barbituric acid where the oxygen atom at the C2 position of the pyrimidine ring is replaced by a sulfur atom. This structural change is a hallmark of many ultra-short-acting intravenous anesthetics.

| Property | Data |

| Chemical Name | Sodium 5-allyl-5-isobutyl-2-thiobarbiturate |

| Molecular Formula | C₁₁H₁₅N₂NaO₂S |

| Synonyms | Buthalitone sodium, Baytinal, Transithal, Ulbreval |

Synthesis

The synthesis of this compound was first described by Miller and his colleagues in 1936. While the original detailed protocol is not widely available, the general synthesis of 5,5-disubstituted-2-thiobarbituric acids follows a well-established chemical pathway.

General Synthesis Workflow for Thiobarbiturates

Caption: General synthesis of 5,5-disubstituted-2-thiobarbiturates.

Preclinical Pharmacological Investigations

Pharmacological studies on this compound were conducted by Schildt and Schildt in 1962. While the specific quantitative data from these studies, such as the median effective dose (ED50) and lethal dose (LD50), are not readily accessible in modern databases, the research confirmed its classification as an ultra-short-acting anesthetic.

Mechanism of Action: The GABA-A Receptor

Like other barbiturates, this compound is understood to exert its anesthetic effects primarily through its interaction with the gamma-aminobutyric acid type A (GABA-A) receptor in the central nervous system. GABA is the primary inhibitory neurotransmitter in the brain.

Barbiturates bind to a specific site on the GABA-A receptor, distinct from the GABA binding site. This binding potentiates the effect of GABA, leading to an increased influx of chloride ions into the neuron. The influx of negatively charged chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus depressing neuronal activity. At higher concentrations, barbiturates can directly activate the GABA-A receptor, even in the absence of GABA.

Caption: Signaling pathway of barbiturate-mediated anesthesia.

Experimental Protocols: A General Overview

Detailed experimental protocols from the original studies on this compound are not available in accessible archives. However, based on standard practices for evaluating novel anesthetic agents during that period, the following outlines a likely experimental workflow.

Hypothetical Experimental Workflow for Anesthetic Evaluation

Caption: Hypothetical workflow for preclinical anesthetic evaluation.

Conclusion

This compound represents a chapter in the extensive history of barbiturate anesthetic development. While it showed promise as an ultra-short-acting agent, its journey from laboratory to clinical practice was halted. The precise reasons for its discontinuation remain a matter of historical record, with its rapid elimination profile being a likely significant factor. This guide, while constrained by the limited availability of primary historical data, provides a framework for understanding the scientific context in which this compound was developed and evaluated. Further archival research into the original publications by Miller and Schildt would be necessary to construct a more complete and quantitative history of this particular anesthetic agent.

References

An In-depth Technical Guide to Buthalital Sodium: CAS Number and Chemical Synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential chemical identification information for Buthalital sodium, a barbiturate derivative. The following data has been compiled to assist researchers, scientists, and professionals in drug development in accurately identifying and documenting this compound.

This compound was investigated as a short-acting anesthetic agent.[1] Although its development was discontinued and it was never commercially marketed, it remains a compound of interest in pharmacological research.[1]

Chemical Identification

The Chemical Abstracts Service (CAS) Registry Number is a unique numerical identifier assigned to every chemical substance. This number is crucial for unambiguous identification in databases and literature.

CAS Number: 510-90-7[2][3][4][5][6]

The table below summarizes the primary CAS number for this compound and provides a comprehensive list of its chemical synonyms and trade names. These synonyms are essential for conducting thorough literature and database searches.

| Identifier Type | Value |

| CAS Registry Number | 510-90-7 |

| IUPAC Name | sodium 5-allyl-5-isobutyl-6-oxo-2-thioxo-1,2,5,6-tetrahydro-4-pyrimidinolate[1] |

| Systematic Name | Dihydro-5-(2-methylpropyl)-5-(2-propenyl)-2-thioxo-4,6(1H,5H)-pyrimidinedione monosodium salt[2] |

| Synonyms | 5-allyl-5-isobutyl-2-thiobarbituric acid sodium salt[2] |

| Baytenal[3] | |

| Baytinal[2] | |

| Buthalital sodique[3] | |

| Buthalitalum natricum[3] | |

| Buthalitone Sodium[2] | |

| Sodium 5-allyl-5-isobutyl-2-thiobarbiturate[2][4] | |

| Sodium buthalital[3] | |

| Thialbutone sodium[2] | |

| Thialisobumalnatrium[2] | |

| Trade Names | Transithal[2][3] |

| Ulbreval[2][3] |

Note: The free acid form of Buthalital has a different CAS number: 468-65-5.[1][2]

This guide serves as a foundational reference for the core chemical identity of this compound. For further research, these identifiers will be instrumental in retrieving relevant toxicological, pharmacological, and analytical data.

References

In Vitro Electrophysiological Profile of Buthalital Sodium: A Technical Guide

Core Mechanism of Action: GABA-A Receptor Modulation

The principal in vitro electrophysiological effect of short-acting barbiturates is the potentiation of GABA-A receptor function. These receptors are ligand-gated ion channels that, upon binding the neurotransmitter gamma-aminobutyric acid (GABA), open to allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and inhibition of neurotransmission.

Barbiturates, including likely Buthalital sodium, are positive allosteric modulators of GABA-A receptors[3][4]. They bind to a site on the receptor distinct from the GABA binding site and do not alter the binding affinity of GABA. Instead, their primary effect is to increase the duration of the chloride channel opening when GABA is bound, thereby enhancing the inhibitory effect of GABA[3]. At higher concentrations, some barbiturates can directly activate the GABA-A receptor, causing the channel to open even in the absence of GABA.

Signaling Pathway

The interaction of this compound with the GABA-A receptor can be visualized as follows:

Caption: Modulation of the GABA-A receptor by this compound.

Quantitative Data on Related Short-Acting Barbiturates

The following tables summarize quantitative data on the electrophysiological effects of barbiturates structurally and functionally related to this compound.

Table 1: Effects of Barbiturates on GABA-A Receptor Currents

| Compound | Cell Type | Preparation | Effect | Concentration | Reference |

| Pentobarbital | Mouse Spinal Neurons | Cultured Neurons | Increased mean open time of GABA-A channels | 50 µM | |

| Pentobarbital | Rat Neocortical Neurons | Brain Slices | Increased decay time constant of GABAergic IPSCs | EC50 = 41 µM | |

| Phenobarbital | Mouse Spinal Neurons | Cultured Neurons | Increased GABA-A channel mean open time | 500 µM | |

| Phenobarbital | Rat Neocortical Neurons | Brain Slices | Increased decay time constant of GABAergic IPSCs | EC50 = 144 µM | |

| Thiopental | Rat Prefrontal Cortex Neurons | Acutely Dissociated Neurons | Inhibited NMDA-gated currents | IC50 = 33.6 µM |

Table 2: Direct Activation of GABA-A Receptors by Barbiturates

| Compound | Cell Type | Preparation | Effect | Concentration | Reference |

| Pentobarbital | Rat Hippocampal Neurons | Cultured Neurons | Direct activation of Cl- current | EC50 = 0.33 mM | |

| Phenobarbital | Rat Hippocampal Neurons | Cultured Neurons | Direct activation of Cl- current | EC50 = 3.0 mM |

Other Potential Electrophysiological Effects

While the primary mechanism of action of barbiturates is through GABA-A receptor modulation, other targets have been identified that may contribute to their overall electrophysiological profile.

-

Voltage-Gated Sodium Channels: Some studies suggest that at higher concentrations, barbiturates can inhibit voltage-gated sodium channels, which would contribute to the suppression of neuronal excitability by reducing the likelihood of action potential generation.

-

AMPA/Kainate Receptors: Barbiturates can also have inhibitory effects on ionotropic glutamate receptors, such as AMPA and kainate receptors, further contributing to a reduction in excitatory neurotransmission.

-

NMDA Receptors: As shown with thiopental, some barbiturates can inhibit NMDA receptor-mediated currents, which would also decrease excitatory signaling.

Experimental Protocols

The in vitro electrophysiological effects of compounds like this compound are typically investigated using the patch-clamp technique.

Whole-Cell Patch-Clamp Recording of GABA-A Receptor Currents

1. Cell Preparation:

-

Primary neurons (e.g., from rodent hippocampus or cortex) are cultured on coverslips.

-

Alternatively, a stable cell line (e.g., HEK293) expressing specific GABA-A receptor subunits is used.

2. Solutions:

-

External Solution (in mM): 140 NaCl, 2.8 KCl, 2.0 MgCl₂, 1.0 CaCl₂, 10.0 Glucose, 10.0 HEPES. pH adjusted to 7.2.

-

Internal (Pipette) Solution (in mM): 140 CsCl, 0.1 CaCl₂, 2.0 MgCl₂, 2.0 Na₂-ATP, 1.1 EGTA, 10.0 HEPES. pH adjusted to 7.2. Cesium is used to block potassium channels.

3. Recording Procedure:

-

A glass micropipette with a resistance of 3-8 MΩ is filled with the internal solution.

-

The pipette is lowered onto a neuron, and a high-resistance seal (gigaohm seal) is formed between the pipette tip and the cell membrane.

-

The membrane patch is then ruptured by applying gentle suction, establishing the whole-cell configuration.

-

The cell is voltage-clamped at a holding potential of -70 mV.

-

GABA (at a low concentration, e.g., EC₁₀) is applied to elicit a baseline current.

-

This compound is then co-applied with GABA to measure its modulatory effect on the GABA-A receptor current.

-

To test for direct activation, this compound is applied in the absence of GABA.

Experimental Workflow Diagram

References

An In-depth Technical Guide on the Receptor Binding Profile and Affinity of Buthalital Sodium

Introduction

Buthalital sodium is a short-acting barbiturate derivative that was developed as an anesthetic agent.[1] Although its clinical development was discontinued, its pharmacological profile as a barbiturate provides a clear framework for understanding its interaction with neuronal receptors. This technical guide delineates the receptor binding profile and affinity of this compound, primarily focusing on its action as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. Due to the limited availability of specific quantitative binding data for this compound, this document will draw upon the well-established pharmacology of the barbiturate class to infer its binding characteristics and will present representative data from other barbiturates where applicable.

Primary Target: The GABA-A Receptor

The principal molecular target for this compound, like all barbiturates, is the GABA-A receptor, the major inhibitory neurotransmitter receptor in the central nervous system (CNS).[2][3][4] The GABA-A receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal firing.[5][6][7]

Mechanism of Action

This compound is classified as a positive allosteric modulator (PAM) of the GABA-A receptor.[8][9] This means it does not bind to the same site as GABA (the orthosteric site) but rather to a distinct allosteric site on the receptor complex.[9] The binding of this compound potentiates the effect of GABA by increasing the duration of the chloride channel opening, which enhances the inhibitory signal. At higher concentrations, barbiturates can directly activate the GABA-A receptor, even in the absence of GABA.[8]

Quantitative Binding and Affinity Data

| Compound | Receptor Subtype | Assay Type | Measured Value (μM) | Source |

| Pentobarbital | GABA-A | Electrophysiology (EC50) | 41 | [10] |

| Phenobarbital | GABA-A | Electrophysiology (EC50) | 144 | [10] |

| Pentobarbital | GABA-A | Electrophysiology (Modulation) | 30 | [11] |

Note: EC50 values in electrophysiology studies on barbiturates often reflect the concentration required to elicit a half-maximal potentiation of the GABA response or direct activation of the receptor.

Experimental Protocols

The binding affinity and functional modulation of barbiturates like this compound at the GABA-A receptor are typically determined using two primary experimental approaches: radioligand binding assays and electrophysiological recordings.

Radioligand Binding Assay

This technique is used to determine the affinity of a drug for a receptor by measuring the displacement of a radiolabeled ligand. For the barbiturate binding site on the GABA-A receptor, a common protocol involves using a radiolabeled cage convulsant, such as [35S]TBPS, which binds to a site believed to be closely associated with the barbiturate binding site.

Protocol Outline:

-

Membrane Preparation: Homogenization of brain tissue (e.g., rat cerebral cortex) in a suitable buffer, followed by centrifugation to isolate the cell membranes containing the GABA-A receptors.[1]

-

Incubation: The prepared membranes are incubated with a fixed concentration of the radioligand (e.g., [35S]TBPS) and varying concentrations of the unlabeled test compound (e.g., this compound).

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Electrophysiological Assay (Patch-Clamp)

Whole-cell patch-clamp recording is a functional assay that directly measures the ion flow through the GABA-A receptor channel in response to GABA and its modulators. This technique provides information on the functional consequences of drug binding, such as potentiation of the GABA response.

Protocol Outline:

-

Cell Preparation: Neurons or cell lines expressing GABA-A receptors (e.g., HEK293 cells) are cultured on coverslips.

-

Recording Setup: A glass micropipette filled with an electrolyte solution is sealed onto the membrane of a single cell, establishing a high-resistance seal. The membrane patch under the pipette is then ruptured to allow electrical access to the cell's interior (whole-cell configuration).

-

Drug Application: A baseline GABA-evoked current is established by applying a known concentration of GABA. Subsequently, GABA is co-applied with varying concentrations of the test barbiturate (e.g., this compound) to measure the potentiation of the chloride current.

-

Data Acquisition and Analysis: The changes in membrane current are recorded and analyzed to determine the concentration of the barbiturate that produces a half-maximal enhancement of the GABA response (EC50).

Visualizations

Signaling Pathway of this compound at the GABA-A Receptor

Caption: Allosteric modulation of the GABA-A receptor by this compound.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining binding affinity via radioligand assay.

Logical Relationship of Positive Allosteric Modulation

Caption: Logical flow of this compound's modulatory action.

References

- 1. PDSP - GABA [kidbdev.med.unc.edu]

- 2. Sodium channels and GABAA receptor-channel complex as targets of environmental toxicants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and characterization of a novel gamma-aminobutyric acid type A (GABAA) receptor ligand that combines outstanding metabolic stability, pharmacokinetics, and anxiolytic efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Influence of AA29504 on GABAA Receptor Ligand Binding Properties and Its Implications on Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GABAA receptor - Wikipedia [en.wikipedia.org]

- 8. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 10. Barbiturate activation and modulation of GABA(A) receptors in neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

Methodological & Application

Application Notes and Protocol for the Preparation of Buthalital Sodium Solutions for Injection

For Research, Scientific, and Drug Development Professionals

Introduction

Buthalital sodium, a thiobarbiturate derivative, was investigated as a short-acting anesthetic agent.[1] Although its clinical development was discontinued, it remains a compound of interest for research purposes.[1] This document provides a detailed protocol for the preparation of this compound solutions for injection, intended for preclinical research and development activities. The protocol is based on established principles for the formulation of injectable barbiturates, particularly thiobarbiturates, due to the limited availability of specific formulation data for this compound.

Proper preparation of parenteral solutions is critical to ensure the safety, stability, and efficacy of the investigational compound. This protocol outlines the necessary materials, equipment, and procedures for reconstituting this compound powder into a sterile solution suitable for injection in a research setting. It also provides guidance on storage and handling to maintain the integrity of the prepared solution.

Physicochemical Data and Formulation Considerations

The formulation of injectable barbiturates, especially thiobarbiturates, is governed by their physicochemical properties. This compound, as a sodium salt of a weak acid, requires specific conditions to ensure its solubility and stability in an aqueous solution.

Table 1: Summary of Physicochemical Data and Formulation Parameters for Thiobarbiturate Solutions

| Parameter | Value/Recommendation | Rationale & References |

| Chemical Formula | C₁₁H₁₅N₂NaO₂S | [2] |

| Molecular Weight | 262.31 g/mol | [2] |

| Recommended Solvent | Sterile Water for Injection, USP | Barbiturates are often reconstituted with sterile water.[3] |

| pH of Reconstituted Solution | 10.0 - 11.0 | Alkaline pH is crucial for the stability and solubility of thiobarbiturates.[4] |

| Buffering Agent | Anhydrous Sodium Carbonate (e.g., 6% w/w of this compound) | Used to achieve and maintain the required alkaline pH.[3][5] |

| Typical Concentration | 2.5% w/v (25 mg/mL) | A common concentration for injectable thiobarbiturates like thiopental.[3] |

| Appearance of Solution | Clear and colorless to pale yellow | The solution should be free of particulate matter. |

| Storage of Reconstituted Solution | Use promptly. If storage is necessary, store at 2-8°C for up to 24 hours. | To minimize degradation and microbial growth.[4][6] |

| Tonicity | Hypertonic (at 2.5% w/v) | Dilution with an isotonic solution may be necessary for certain applications. |

Experimental Protocols

Materials and Equipment

Materials:

-

This compound powder (sterile)

-

Anhydrous Sodium Carbonate (sterile powder, if not already included in the this compound formulation)

-

Sterile Water for Injection, USP

-

Sterile, empty vials for reconstitution

-

Sterile syringes and needles (various sizes)

-

Sterile 0.22 µm syringe filters

-

70% Isopropyl alcohol

-

Sterile, lint-free wipes

-

pH indicator strips (range 9-12) or a calibrated pH meter

Equipment:

-

Laminar flow hood or biological safety cabinet

-

Vortex mixer

-

Analytical balance

-

Autoclave (for sterilization of equipment, if necessary)

-

Light source for visual inspection

Preparation of 2.5% (25 mg/mL) this compound Solution

This protocol describes the preparation of 10 mL of a 2.5% (w/v) this compound solution for injection. Adjust volumes as needed for your specific experimental requirements. All procedures should be performed under aseptic conditions in a laminar flow hood.

Step-by-Step Procedure:

-

Preparation of the Sterile Workspace:

-

Thoroughly clean and disinfect the laminar flow hood with 70% isopropyl alcohol.

-

Arrange all necessary sterile materials within the hood.

-

-

Weighing of Components:

-

If using separate components, accurately weigh 250 mg of sterile this compound powder and 15 mg of sterile anhydrous sodium carbonate.

-

If using a pre-formulated mixture, proceed to the next step.

-

-

Reconstitution:

-

Aseptically transfer the weighed this compound and sodium carbonate powders into a sterile vial.

-

Using a sterile syringe, draw up 10 mL of Sterile Water for Injection, USP.

-

Slowly add the Sterile Water for Injection to the vial containing the powder. To minimize foaming, direct the stream of water against the side of the vial.

-

-

Dissolution:

-

Gently swirl the vial to wet the powder.

-

Vortex the vial at a moderate speed until the powder is completely dissolved. Avoid vigorous shaking to prevent excessive foaming.

-

Visually inspect the solution to ensure it is clear and free of any particulate matter.

-

-

pH Verification:

-

Using a sterile technique, withdraw a small aliquot of the solution to test the pH.

-

Apply the solution to a pH indicator strip or measure with a calibrated pH meter.

-

The pH should be within the range of 10.0 - 11.0. If the pH is outside this range, it may indicate improper formulation or degradation and the solution should be discarded.

-

-

Sterile Filtration (Optional but Recommended):

-

For added assurance of sterility, the reconstituted solution can be filtered through a sterile 0.22 µm syringe filter into a final sterile vial.

-

-

Labeling and Storage:

-

Label the final vial with the compound name ("this compound"), concentration (2.5% or 25 mg/mL), date of preparation, and "For Research Use Only".

-

The solution should be used promptly. If immediate use is not possible, store the vial upright at 2-8°C, protected from light, for no longer than 24 hours.

-

Visualizations

Experimental Workflow for Solution Preparation

Caption: Workflow for preparing this compound solution.

Decision Tree for Troubleshooting

Caption: Troubleshooting guide for this compound solution preparation.

References

Application Notes and Protocols for Buthalital Sodium in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Buthalital sodium is a short-acting barbiturate derivative that was under development as an anesthetic agent but was never commercially marketed. As a result, there is a significant lack of established and validated dosage protocols for its use in rodent models. The following application notes and protocols are based on general principles of barbiturate anesthesia, data from similar short-acting barbiturates, and standard procedures for rodent handling and substance administration. It is imperative that researchers conduct pilot studies to determine the appropriate and safe dosage of this compound for their specific experimental needs, starting with very low doses and carefully monitoring the animals.

I. Introduction to this compound

This compound is a thiobarbiturate, a class of drugs that act as central nervous system depressants. Like other barbiturates, its primary mechanism of action is to enhance the effects of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This leads to increased chloride ion influx into neurons, resulting in hyperpolarization and a decrease in neuronal excitability, which manifests as sedation and anesthesia.

II. Quantitative Data Summary

Due to the limited availability of data for this compound, the following table provides dosage information for other commonly used short-acting barbiturates in rodent models. This information should be used as a reference for designing pilot studies for this compound and not for direct application.

Table 1: Anesthetic Dosages of Common Barbiturates in Rodent Models

| Anesthetic Agent | Species | Route of Administration | Anesthetic Dosage (mg/kg) | Approximate Duration of Anesthesia |

| Pentobarbital | Mouse | IP | 40-90 | 45-60 minutes |

| Rat | IP | 40-50 | 45-60 minutes | |

| Thiopental | Mouse | IP | 30-40 | 10-20 minutes |

| Rat | IV | 20-30 | 5-15 minutes |

Note: The duration of anesthesia can be highly variable depending on the specific strain, age, sex, and health status of the animal, as well as the concentration and volume of the anesthetic solution.

III. Signaling Pathway of Barbiturate Action

Barbiturates, including this compound, exert their anesthetic effects by modulating the GABA-A receptor, a ligand-gated ion channel.

Caption: Mechanism of this compound action at the GABA-A receptor.

IV. Experimental Protocols

A. Preparation of this compound Solution

-

Reconstitution: this compound is typically supplied as a powder. Reconstitute the powder with a sterile, isotonic diluent such as 0.9% saline or sterile water for injection. The desired concentration will depend on the target dosage and the appropriate injection volume for the animal's weight.

-

pH Adjustment: Barbiturate solutions are often alkaline and can cause tissue irritation. If possible, adjust the pH of the solution to be closer to physiological pH (7.2-7.4) using a sterile buffer, while ensuring the stability and solubility of the compound.

-

Sterility: All solutions for injection must be sterile. If not prepared under aseptic conditions, the final solution should be filter-sterilized using a 0.22 µm syringe filter.

B. Intraperitoneal (IP) Injection Protocol

IP injection is a common route for administering anesthetics to rodents.

-

Animal Restraint: Properly restrain the mouse or rat to expose the abdomen. For a two-person technique, one person can scruff the animal and support its body while the other performs the injection. For a one-person technique, gently grasp the animal and turn it to a supine position, securing the head and hindquarters.

-

Injection Site: The preferred injection site is the lower right or left abdominal quadrant. This location minimizes the risk of injecting into the cecum, bladder, or other vital organs.

-

Needle and Syringe: Use a 23-27 gauge needle of appropriate length (e.g., 0.5 to 1 inch). The syringe size should be appropriate for the volume to be injected.

-

Injection Procedure:

-

Swab the injection site with 70% ethanol.

-

Insert the needle at a 15-20 degree angle into the peritoneal cavity.

-

Gently aspirate to ensure the needle has not entered a blood vessel or organ (no blood or other fluid should enter the syringe).

-

Slowly inject the this compound solution.

-

Withdraw the needle and return the animal to a clean, warm cage for observation.

-

-

Maximum Injection Volume:

-

Mouse: 10 ml/kg

-

Rat: 10 ml/kg

-

C. Intravenous (IV) Injection Protocol (Lateral Tail Vein)

IV injection provides a more rapid onset of anesthesia but requires more skill.

-

Animal Restraint and Warming: Place the rodent in a suitable restrainer. Warming the tail with a heat lamp or warm water will cause vasodilation, making the lateral tail veins more visible and accessible.

-

Needle and Syringe: Use a 27-30 gauge needle attached to a small syringe (e.g., 1 ml).

-

Injection Procedure:

-

Position the tail for clear visualization of one of the lateral veins.

-

Swab the tail with 70% ethanol.

-

Insert the needle, bevel up, into the vein at a shallow angle.

-

A successful cannulation is often indicated by a small amount of blood entering the hub of the needle.

-

Slowly inject the this compound solution. If resistance is met or a subcutaneous bleb forms, the needle is not in the vein.

-

Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

-

Return the animal to a clean, warm cage for observation.

-

-

Maximum Bolus Injection Volume:

-

Mouse: 5 ml/kg

-

Rat: 5 ml/kg

-

D. Monitoring During Anesthesia

-

Induction: Observe the time to loss of the righting reflex.

-

Depth of Anesthesia: Monitor the respiratory rate and pattern. Check for the absence of a pedal withdrawal reflex (toe pinch) to confirm a surgical plane of anesthesia.

-

Physiological Support: Maintain the animal's body temperature using a heating pad, as anesthetics can induce hypothermia. Apply ophthalmic ointment to the eyes to prevent corneal drying.

-

Recovery: Monitor the animal continuously until it is fully ambulatory.

V. Experimental Workflow for Dose Determination

A pilot study is essential to determine a safe and effective dose of this compound.

Caption: A stepwise approach for determining the appropriate dosage of this compound.

Application Notes and Protocols for Intravenous Administration of Buthalital Sodium in Preclinical Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buthalital sodium, also known as Butabarbital sodium, is a short- to intermediate-acting barbiturate.[1][2] In preclinical research, it serves as a central nervous system depressant, primarily utilized for its sedative and hypnotic properties.[1] Its mechanism of action involves the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor, leading to decreased neuronal excitability.[3] This document provides detailed application notes and protocols for the intravenous (IV) administration of this compound in preclinical studies, with a focus on rodent models.

Data Presentation

Quantitative Data Summary

The following tables summarize the available quantitative data for the intravenous administration of this compound in preclinical animal models. It is important to note that specific pharmacokinetic and pharmacodynamic data for intravenous this compound is limited in publicly available literature. The data presented for other barbiturates is for comparative purposes and should be used with caution.

| Parameter | Species | Value | Route of Administration | Reference |

| LD50 | Rat | 209 mg/kg | Intravenous | [4] |

| LD50 | Mouse | 218 mg/kg | Intravenous | [4] |

LD50: Median lethal dose

| Parameter | Drug | Species | Value | Route of Administration | Reference |

| Anesthetic Dose | Pentobarbital | Rat | 70-85 mg/kg | Intraperitoneal | [5] |

| Anesthetic Dose | Pentobarbital | Mouse | 50-90 mg/kg | Intraperitoneal | [6] |

| Plasma Half-life | Butabarbital | Human (Adult) | ~100 hours | Oral | [1] |

Experimental Protocols

Preparation of this compound for Intravenous Injection

Materials:

-

This compound powder

-

Sterile 0.9% Sodium Chloride for Injection (Normal Saline)

-

Sterile vials

-

Sterile filters (0.22 µm)

-

pH meter and adjustment solutions (e.g., sterile sodium hydroxide, hydrochloric acid) if necessary

-

Vortex mixer

-

Analytical balance

Protocol:

-

Calculate the required amount: Determine the total volume and desired concentration of the this compound solution needed for the experiment.

-

Weigh the powder: Accurately weigh the required amount of this compound powder using an analytical balance in a sterile environment.

-

Dissolution: Aseptically add the weighed powder to a sterile vial. Add a portion of the sterile 0.9% sodium chloride and vortex until the powder is completely dissolved. This compound is freely soluble in water.[1]

-

Volume adjustment: Add the remaining sterile 0.9% sodium chloride to reach the final desired volume and concentration.

-

pH check and adjustment (if necessary): The pH of the solution should be close to physiological pH (around 7.4) to minimize irritation upon injection. Barbiturate solutions can be alkaline.[7] If necessary, adjust the pH using sterile acid or base solutions. Note that changes in pH can affect the stability of the solution, with precipitation possible at a more acidic pH.[8][9]

-

Sterile filtration: Filter the final solution through a 0.22 µm sterile filter into a final sterile container to ensure sterility.

-

Storage and Stability: Store the prepared solution at 4°C and protect it from light.[9] The stability of barbiturate solutions can be limited, and it is recommended to use freshly prepared solutions. Studies on phenobarbital sodium, a related compound, have shown stability for up to four weeks at 4°C when diluted in 0.9% sodium chloride.[9][10] However, the stability of this compound solutions should be independently verified.

Intravenous Administration in Rodents (Rat/Mouse)

Materials:

-

Prepared this compound solution

-

Appropriate size sterile syringes (e.g., 1 mL) and needles (e.g., 27-30 gauge for mice, 25-27 gauge for rats)

-

Animal restrainer

-

Warming pad

-

70% ethanol or other suitable disinfectant

Protocol:

-

Animal Preparation: Acclimatize the animal to the experimental environment to reduce stress. Weigh the animal to accurately calculate the dose volume.

-

Restraint: Place the animal in a suitable restrainer to immobilize it and provide access to the injection site. The lateral tail vein is the most common site for intravenous injection in rodents.

-

Site Preparation: Gently warm the tail using a warming pad or lamp to dilate the vein, making it more visible and accessible. Clean the injection site with 70% ethanol.

-

Injection:

-

Load the calculated volume of this compound solution into a sterile syringe.

-

Carefully insert the needle into the lateral tail vein, bevel up.

-

A successful cannulation is often indicated by a flash of blood in the hub of the needle.

-

Slowly inject the solution. If swelling occurs at the injection site, the needle is not in the vein, and it should be withdrawn and reinserted.

-

-

Post-injection Monitoring:

-

After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.

-

Monitor the animal for the onset of anesthesia, which is typically characterized by the loss of the righting reflex.

-

Continuously monitor vital signs, including respiratory rate and heart rate. Barbiturates are known respiratory depressants.[1]

-

Maintain the animal's body temperature using a warming pad throughout the procedure.

-

Mandatory Visualizations

Signaling Pathway of this compound

Caption: Signaling pathway of this compound at the GABA-A receptor.

Experimental Workflow for Intravenous Administration

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Barbiturate - Wikipedia [en.wikipedia.org]

- 3. Butabarbital Sodium | C10H15N2NaO3 | CID 23690439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. RTECS NUMBER-CQ6825000-Chemical Toxicity Database [drugfuture.com]

- 5. einsteinmed.edu [einsteinmed.edu]

- 6. lasec.cuhk.edu.hk [lasec.cuhk.edu.hk]

- 7. publications.ashp.org [publications.ashp.org]

- 8. Stability of pentobarbital sodium after reconstitution in 0.9% sodium chloride injection and repackaging in glass and polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stability of phenobarbital sodium diluted in 0.9% sodium chloride injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stability of phenobarbital sodium diluted in 0.9% sodium chloride injection. | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols for Buthalital Sodium in Terminal Surgical Procedures in Rats

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the use of buthalital sodium as an anesthetic agent for terminal surgical procedures in rats. The information is compiled from established guidelines for rodent anesthesia and data on pharmacologically similar barbiturates.

Introduction

This compound is a short-acting barbiturate anesthetic. Like other barbiturates, it induces anesthesia by potentiating the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor complex in the central nervous system. This leads to increased chloride ion conductance, hyperpolarization of neuronal membranes, and subsequent depression of neuronal activity, resulting in sedation and hypnosis. Due to its profound depressive effects on the respiratory and cardiovascular systems, this compound is primarily recommended for non-survival (terminal) surgical procedures.

Data Presentation

Recommended Dosage and Anesthetic Parameters for Barbiturates in Rats

The following table summarizes recommended intraperitoneal (IP) dosages and expected anesthetic parameters for barbiturates commonly used in rats. These values can serve as a starting point for determining the appropriate dosage of this compound. It is crucial to perform a pilot study to determine the optimal dose for the specific strain, age, and sex of the rats being used.

| Anesthetic Agent | Dosage (mg/kg, IP) | Onset of Anesthesia (minutes) | Duration of Surgical Anesthesia (minutes) | Notes |

| This compound (projected) | 40 - 60 | ~ 3 - 7 | ~ 30 - 60 | Dose should be determined empirically. |

| Thiopental Sodium | 50 | 4.37 ± 0.23[1] | 43 ± 3.39[1] | Rapid induction and recovery.[1] |

| Pentobarbital Sodium | 50 - 90[2] | Variable | 60 - 136 | Anesthetic dose is near the lethal dose. |

| Thiobutabarbital (Inactin) | 100 - 160 | Slower | > 240 | Very long duration of action, suitable for lengthy terminal procedures. |

Physiological Monitoring Parameters in Anesthetized Rats

Continuous monitoring of physiological parameters is essential to ensure an appropriate depth of anesthesia and animal welfare, even in terminal procedures.

| Parameter | Normal Range (Awake) | Acceptable Range (Anesthetized) |

| Respiratory Rate | 70 - 110 breaths/min[3] | 35 - 55 breaths/min (a 50% drop is acceptable)[3] |

| Heart Rate | 260 - 500 beats/min[3] | 200 - 400 beats/min |

| Core Body Temperature | 35.9 - 37.5 °C[3] | 35.9 - 37.5 °C[4] |

| Mucous Membrane Color | Pink[3] | Pink[3] |

| Capillary Refill Time (CRT) | < 2 seconds[3] | < 2 seconds[3] |

Experimental Protocols

Materials

-

This compound for injection

-

Sterile 0.9% saline or sterile water for injection (for reconstitution)

-

Syringes (1 mL or 3 mL) and needles (23-25 gauge)

-

Animal scale

-

Heating pad

-

Ophthalmic ointment

-

Surgical instruments

-

Monitoring equipment (e.g., pulse oximeter, rectal thermometer)

-

Personal protective equipment (lab coat, gloves, mask)

Pre-Surgical Preparation

-

Animal Acclimation: Allow newly arrived animals an acclimation period of at least 3 days prior to any procedure.[3]

-

Fasting: Pre-anesthetic fasting is generally not necessary for rats as they cannot vomit. If required for specific experimental reasons, limit fasting to 2-3 hours. Water should not be restricted.[3][5]

-

Animal Weighing: Accurately weigh each animal immediately before anesthetic administration to ensure correct dosage calculation.

-

Anesthetic Preparation:

-

Reconstitute the lyophilized this compound powder with the appropriate volume of sterile saline or water for injection to achieve the desired final concentration.

-

Ensure the solution is completely dissolved and at room temperature before administration.

-

Label the vial with the drug name, concentration, and date of reconstitution.

-

Anesthetic Administration (Intraperitoneal Injection)

-

Restraint: Gently but firmly restrain the rat.

-

Injection Site: The preferred site for intraperitoneal injection is the lower right abdominal quadrant. This avoids injection into the cecum, bladder, or liver.

-

Injection Technique:

-

Tilt the animal's head downwards at a slight angle.

-

Insert a 23-25 gauge needle at a 15-20 degree angle into the peritoneal cavity.

-

Aspirate slightly to ensure the needle has not entered a blood vessel or organ.

-

Inject the calculated volume of this compound solution smoothly.

-

-

Post-Injection:

-

Return the animal to a clean, quiet cage.

-

Begin monitoring for the onset of anesthesia.

-